PF-477736 - 952021-60-2

PF-477736

Catalog Number: EVT-279303
CAS Number: 952021-60-2
Molecular Formula: C22H25N7O2
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-477736 is a potent and selective small molecule inhibitor of checkpoint kinase 1 (CHK1). [, , , , , , , , , , , , , , ] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, , , ] Upon DNA damage, CHK1 is activated and initiates cell cycle arrest, providing time for DNA repair. [, , , , , , , , , , , , , , ] PF-477736 inhibits CHK1, thereby abrogating the DNA damage-induced cell cycle arrest and sensitizing cells to DNA-damaging agents. [, , , , , , , , , , , , , , ] This mechanism makes PF-477736 a valuable tool in cancer research, particularly in exploring its potential as a chemosensitizer in combination with radiotherapy and chemotherapy. [, , , , , , , , , , , , , , ]

Future Directions
  • Clinical Trials: While PF-477736 has shown great promise in preclinical studies, further investigation through clinical trials is crucial to evaluate its efficacy and safety in humans. [, ]

  • Biomarker Development: Identifying predictive biomarkers for PF-477736 sensitivity, such as pChk1 (S296) expression levels, will be essential for selecting patients who are most likely to benefit from this therapy. [, ]

  • Combination Therapies: Further exploration of PF-477736 in combination with other targeted therapies and immunotherapies may lead to even more effective treatment strategies for various cancers. [, ]

  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying resistance to PF-477736 will be crucial for developing strategies to circumvent or overcome resistance and improve its therapeutic efficacy. [, ]

Rucaparib

  • Compound Description: Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. It is used clinically for the treatment of ovarian and other cancers with defects in homologous recombination repair (HRR). [, , , , ]
  • Relevance: Rucaparib is frequently investigated in combination with PF-477736 to enhance the efficacy of PARP inhibition. Studies demonstrate that PF-477736, by inhibiting CHK1 and subsequently HRR, can sensitize HRR-proficient cells to rucaparib, leading to synthetic lethality. [, , , , ]

AZD7762

  • Compound Description: AZD7762 is a potent, selective, and orally bioavailable small-molecule inhibitor of both CHK1 and CHK2 kinases. Like PF-477736, it disrupts cell cycle checkpoints and enhances the cytotoxicity of DNA-damaging agents. [, , ]
  • Relevance: AZD7762 shares a similar mechanism of action with PF-477736, both targeting checkpoint kinases. While PF-477736 primarily inhibits CHK1, AZD7762 inhibits both CHK1 and CHK2. This difference might lead to distinct efficacy and toxicity profiles. [, , ]

VE-821 (Atraparib)

  • Compound Description: VE-821, also known as atraparib, is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related protein (ATR) kinase, another key regulator of the DNA damage response. [, , ]
  • Relevance: Similar to PF-477736, VE-821 targets the DNA damage response pathway but at a different point. Combining VE-821 with PF-477736 could potentially lead to synergistic effects by inhibiting both CHK1 and ATR, leading to a more comprehensive disruption of the DNA damage response and enhanced cell death. [, , ]

Ku55933

  • Compound Description: Ku55933 is a specific inhibitor of the ataxia telangiectasia mutated (ATM) kinase, a crucial component of the DNA damage response pathway that gets activated upon DNA double-strand breaks. []
  • Relevance: Ku55933 complements the action of PF-477736 by inhibiting ATM, another critical kinase in the DNA damage response pathway. Co-treatment with PF-477736 and Ku55933 has been shown to overcome resistance to CHK1 inhibition and induce cell death in neuroblastoma cells. []

NU7441

  • Compound Description: NU7441 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme involved in the non-homologous end joining DNA repair pathway. []
  • Relevance: Similar to PF-477736, NU7441 targets the DNA damage response, but it focuses on a different repair pathway. Combining PF-477736 with NU7441 can disrupt both the checkpoint activation and the DNA repair process, potentially leading to enhanced cell death in cancer cells. []

MK-1775

  • Compound Description: MK-1775 is a potent and selective small-molecule inhibitor of WEE1 kinase, a tyrosine kinase that regulates cell cycle progression, particularly the entry into mitosis. [, , ]
  • Relevance: MK-1775 and PF-477736 both interfere with cell cycle regulation, albeit through different targets. Combining both inhibitors could potentially enhance the disruption of cell cycle checkpoints and augment the cytotoxic effects of DNA-damaging agents. [, , ]

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog chemotherapeutic agent that disrupts DNA replication. It is used to treat various cancers, including pancreatic, lung, and bladder cancers. [, , ]
  • Relevance: Gemcitabine is frequently used in combination with PF-477736 in preclinical studies. The rationale behind this combination is that PF-477736 abrogates the G2/M checkpoint induced by gemcitabine, thereby forcing cells with DNA damage to enter mitosis prematurely and undergo cell death. [, , ]

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms crosslinks in DNA, leading to cell cycle arrest and apoptosis. It is widely used to treat a variety of cancers. [, ]
  • Relevance: PF-477736 has been investigated in combination with cisplatin to enhance its cytotoxic effects. Inhibiting CHK1 with PF-477736 can sensitize cancer cells to cisplatin-induced DNA damage and enhance cell death. [, ]

Staurosporine

  • Compound Description: Staurosporine is a potent, non-selective inhibitor of protein kinases, including LIMK1. It has been widely used as a tool in biochemical research but has limited therapeutic applications due to its broad-spectrum activity and toxicity. []

V158411

  • Compound Description: V158411 is a novel small-molecule inhibitor of CHK1 currently under investigation for its anticancer potential. Similar to PF-477736, it acts by abrogating cell cycle checkpoints and promoting apoptosis in cancer cells. [, ]
  • Relevance: V158411 shares a similar mechanism of action with PF-477736, both targeting and inhibiting CHK1. They both demonstrate potent anti-tumor activity against triple-negative breast cancer and ovarian cancer cells, suggesting shared therapeutic potential in these cancer types. [, ]
Overview

The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structural complexity arises from the presence of multiple functional groups and a tricyclic framework. This compound belongs to a class of chemical entities known for their biological activity, particularly in the context of drug development.

Source

The synthesis and characterization of this compound may be derived from various chemical literature and databases that provide insights into its structure and properties. These include peer-reviewed journals, chemical databases, and analytical chemistry resources.

Classification

The compound can be classified as an amino acid derivative due to the presence of an amino group and an acetamide moiety. Additionally, it features a triazatricyclo structure, indicating its complex cyclic arrangement that includes nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide likely involves several key steps:

  1. Formation of the Cyclohexyl Group: The cyclohexyl moiety can be introduced through alkylation or cyclization reactions involving cyclohexanone derivatives.
  2. Synthesis of the Triazatricyclo Core: This step may involve multi-step reactions including cycloaddition techniques or the use of pre-existing tricyclic frameworks that can be modified to include the desired substituents.
  3. Introduction of Functional Groups: The incorporation of the amino group and pyrazole ring may require specific coupling reactions or functionalization techniques such as amination or acylation.

Technical Details

The synthesis would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization methods like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would be essential to confirm the structure at each stage.

Molecular Structure Analysis

Structure

The molecular structure of (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is complex due to its multiple rings and functional groups. The presence of:

  • An amino group (-NH2)
  • An acetamide group (-C(=O)NH)
  • A cyclohexyl ring
  • A tricyclic structure with nitrogen atoms

These features contribute to its unique chemical behavior and potential biological activity.

Data

Structural elucidation techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would provide detailed information on the connectivity of atoms within the molecule. For example:

  • Nuclear Magnetic Resonance Spectroscopy could reveal the environment of hydrogen atoms in the cyclohexyl and pyrazole rings.
  • Mass Spectrometry would help determine the molecular weight and fragmentation patterns indicative of specific functional groups.
Chemical Reactions Analysis

Reactions

The compound is expected to participate in various chemical reactions typical for amino acids and complex organic molecules:

  1. Acid-base Reactions: Due to the amino group, it can act as a base.
  2. Nucleophilic Substitution Reactions: The presence of nitrogen atoms may allow for nucleophilic attack on electrophilic centers in other molecules.
  3. Condensation Reactions: The acetamide could participate in condensation reactions with other carboxylic acids or amines.

Technical Details

Reactions involving this compound would require careful monitoring using chromatographic techniques such as High Performance Liquid Chromatography to analyze reaction progress and product formation.

Mechanism of Action

Process

Understanding the mechanism of action for (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide involves studying its interactions at a molecular level:

  1. Target Binding: The compound may interact with specific biological targets such as enzymes or receptors due to its structural features.
  2. Biochemical Pathways: It could modulate biochemical pathways by acting as an inhibitor or agonist depending on its target interaction.

Data

Experimental studies using techniques like Surface Plasmon Resonance or Enzyme Kinetics would provide insights into binding affinities and kinetic parameters relevant to its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties might include:

  • Melting Point: Determined through differential scanning calorimetry.
  • Solubility: Assessed in various solvents to understand its potential bioavailability.

Chemical Properties

Chemical properties such as stability under different pH conditions or reactivity with oxidizing agents are crucial for understanding its behavior in biological systems.

Relevant analyses might include:

  • Infrared Spectroscopy: To identify functional groups based on vibrational transitions.
  • Thermogravimetric Analysis: To study thermal stability.
Applications

Scientific Uses

The compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a candidate for drug development targeting specific diseases or conditions.
  2. Biochemical Research: To study enzyme interactions or receptor binding mechanisms.
  3. Agricultural Chemistry: Potential use in developing agrochemicals if biological activity against pests is confirmed.

This comprehensive analysis highlights the complexity and potential significance of (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide in scientific research and application contexts.

Properties

CAS Number

952021-60-2

Product Name

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide

IUPAC Name

(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1

InChI Key

NDEXUOWTGYUVGA-LJQANCHMSA-N

SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2

Solubility

Soluble in DMSO

Synonyms

PF-00477736; PF 00477736; PF00477736; PF-477736; PF 477736; PF477736;

Canonical SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2

Isomeric SMILES

CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.